3-{[(Tert-butoxy)carbonyl]amino}-2,2-dichlorobicyclo[1.1.1]pentane-1-carboxylic acid
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Overview
Description
3-{[(Tert-butoxy)carbonyl]amino}-2,2-dichlorobicyclo[111]pentane-1-carboxylic acid is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(Tert-butoxy)carbonyl]amino}-2,2-dichlorobicyclo[1.1.1]pentane-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic core, followed by the introduction of the tert-butoxycarbonyl (Boc) protecting group and the dichloro substituents. The reaction conditions often require the use of strong bases, such as sodium hydride, and organic solvents like tetrahydrofuran (THF) to facilitate the reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-{[(Tert-butoxy)carbonyl]amino}-2,2-dichlorobicyclo[1.1.1]pentane-1-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The dichloro groups can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The Boc protecting group can be removed using acidic conditions to yield the free amine.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific examples are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride may be used.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the dichloro substituents.
Scientific Research Applications
3-{[(Tert-butoxy)carbonyl]amino}-2,2-dichlorobicyclo[1.1.1]pentane-1-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: The compound can be used in studies to understand its interactions with biological molecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 3-{[(Tert-butoxy)carbonyl]amino}-2,2-dichlorobicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with specific molecular targets. The exact pathways and targets depend on the context of its use, such as in medicinal chemistry or materials science. Generally, the compound’s bicyclic structure and functional groups allow it to interact with various enzymes or receptors, potentially modulating their activity.
Comparison with Similar Compounds
Similar Compounds
3-{[(Tert-butoxy)carbonyl]amino}-2,2-dichlorobicyclo[1.1.1]pentane-1-carboxylic acid: can be compared with other bicyclic compounds with similar functional groups, such as:
Uniqueness
The presence of the tert-butoxycarbonyl protecting group and the specific arrangement of the dichloro substituents make this compound unique. These features can influence its reactivity and interactions with other molecules, distinguishing it from similar compounds.
Properties
Molecular Formula |
C11H15Cl2NO4 |
---|---|
Molecular Weight |
296.14 g/mol |
IUPAC Name |
2,2-dichloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[1.1.1]pentane-1-carboxylic acid |
InChI |
InChI=1S/C11H15Cl2NO4/c1-8(2,3)18-7(17)14-10-4-9(5-10,6(15)16)11(10,12)13/h4-5H2,1-3H3,(H,14,17)(H,15,16) |
InChI Key |
FMJRDTXCTFEYRT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CC(C1)(C2(Cl)Cl)C(=O)O |
Origin of Product |
United States |
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